[(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone
Description
[(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone is a complex organic compound featuring a unique combination of oxolane and dihydropyrrolopyridine structures
Properties
IUPAC Name |
[(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c19-14-2-1-11(9-15(14)20)17-13(5-8-24-17)18(23)22-7-4-12-10-21-6-3-16(12)22/h1-3,6,9-10,13,17H,4-5,7-8H2/t13-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFVHGWXSNVEPH-DYVFJYSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)N2CCC3=C2C=CN=C3)C4=CC(=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)N2CCC3=C2C=CN=C3)C4=CC(=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Oxolane Ring: This step involves the cyclization of a suitable precursor, such as a halogenated phenyl derivative, under basic conditions to form the oxolane ring.
Introduction of the Dihydropyrrolopyridine Moiety: This can be achieved through a series of condensation reactions, often involving the use of pyridine derivatives and appropriate catalysts.
Final Coupling Reaction: The oxolane and dihydropyrrolopyridine intermediates are coupled using reagents like coupling agents (e.g., EDCI, DCC) under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the dihydropyrrolopyridine moiety, potentially converting it to a more saturated pyrrolidine structure.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or nitrating mixtures (HNO₃/H₂SO₄).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated pyrrolidine derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, [(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential interactions with various biomolecules. It can serve as a probe in biochemical assays to understand enzyme mechanisms or receptor binding.
Medicine
In medicinal research, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in areas like oncology or neurology.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which [(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxolane ring and dihydropyrrolopyridine moiety can bind to active sites, potentially inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R)-2-(4-chlorophenyl)oxolan-3-yl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone
- [(2R,3R)-2-(4-fluorophenyl)oxolan-3-yl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone
Uniqueness
[(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for further research and development.
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